tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H22ClN3O3 . It is used in research and has a molecular weight of 327.81 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is attached to the piperidine ring through an oxygen atom and a methyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 327.81 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
1. Role in Synthesis of Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, is significant in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, leading to its application in developing and optimizing anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).
2. In Vitro Antibacterial and Anthelmintic Activity
Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a closely related compound, reveals its application in antibacterial and anthelmintic activity. It has been tested in vitro for these properties, showing moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
3. Synthesis of Nociceptin Antagonists
Another application is found in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed. This method is applicable for large-scale operations and produces enantiomerically pure compounds (Jona et al., 2009).
4. Preparation of Deoxycytidine Kinase Inhibitors
The compound also plays a role in the preparation of deoxycytidine kinase (dCK) inhibitors. A practical synthesis of a key intermediate has been described, demonstrating its significance in developing a new class of potent dCK inhibitors (Zhang et al., 2009).
5. Intermediate in Vandetanib Synthesis
It serves as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis process has been optimized, highlighting its importance in pharmaceutical applications (Wang, Wang, Tang, & Xu, 2015).
Properties
IUPAC Name |
tert-butyl 4-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQWLPKSQFIONH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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